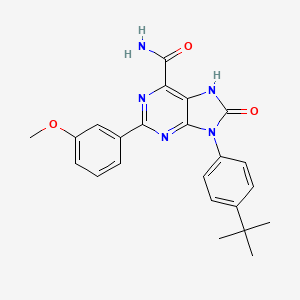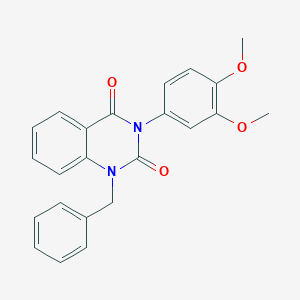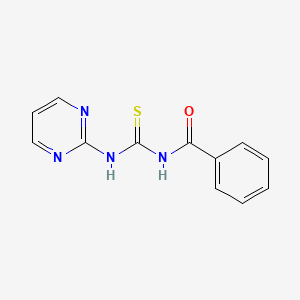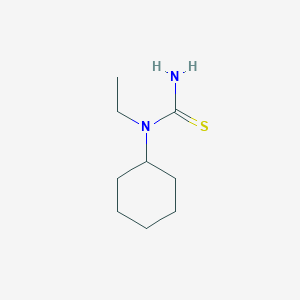![molecular formula C11H19IO B2935931 2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane CAS No. 1862924-65-9](/img/structure/B2935931.png)
2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane” is a spiro compound, which is a type of chemical compound that features two or more rings that share a single atom . In this case, the shared atom is likely a carbon atom. The “2-(Iodomethyl)” part suggests that an iodomethyl group is attached to the second carbon in the ring, and the “8-methyl” part suggests that a methyl group is attached to the eighth carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a ten-membered carbon ring (decane) with an oxygen atom and a smaller three-membered ring attached at one of the carbon atoms, forming a spiro configuration . The exact 3D structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis of Spiroaminals and Their Biological Significance
Spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and related structures, are the core of various natural or synthetic products with significant biological activities. The complexity of their molecular architecture makes them challenging targets for chemical synthesis. Research has developed multiple strategies for the synthesis of these compounds, highlighting their potential in drug discovery and organic chemistry (Sinibaldi & Canet, 2008).
Characterization and Configuration Assignment
The study of 1,4-diazaspiro[4.5]decanes and 1,4-oxazaspiro[4.5]decanes has provided insights into their stereochemical configuration through NMR spectroscopy. This research aids in understanding the structural requirements for the biological activity of spirocyclic compounds, offering a basis for the design of new molecules with potential therapeutic applications (Guerrero-Alvarez et al., 2004).
Muscarinic Receptor Agonists
Spirocyclic compounds, like YM796, have been investigated for their M1 agonistic activity, showing promise in ameliorating cognitive impairments. This research underscores the therapeutic potential of spirocyclic structures in treating neurological disorders (Wanibuchi et al., 1994).
Synthesis of Oxaspirocyclic Compounds
The synthesis and crystallographic analysis of new oxaspirocyclic compounds have been explored, revealing their structural characteristics and potential as building blocks for more complex molecular architectures. These findings contribute to the development of novel materials and pharmaceuticals (Jiang & Zeng, 2016).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on how the compound interacts with biological systems . Without specific information or studies on this compound, it’s challenging to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-8-methyl-1-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IO/c1-9-2-5-11(6-3-9)7-4-10(8-12)13-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVQEWLEBNIPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CCC(O2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2935858.png)
![1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2935860.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2935862.png)
![3-(2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2935864.png)
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)

